1,2-Difluorocycloprop-1-ene

Description

Contextualizing Cyclopropene (B1174273) Derivatives in Contemporary Organic Chemistry

Cyclopropenes, the smallest unsaturated cyclic molecules, hold a unique position in organic chemistry due to their significant ring strain, estimated to be around 228 kJ mol-1. sci-hub.se This inherent strain, coupled with the unique electronic structure of the three-membered ring, makes them highly reactive and versatile building blocks in synthesis. sci-hub.sechim.it The vinylic carbon atoms of cyclopropene exhibit hybrid orbitals with enhanced s-character, leading to reactivity that can sometimes mimic that of terminal alkynes. sci-hub.se

In modern organic synthesis, cyclopropene derivatives are employed in a variety of powerful transformations. They are particularly valuable in cycloaddition reactions, serving as partners in Diels-Alder, dipolar, and ene reactions to construct complex four-, five-, and six-membered rings with excellent stereocontrol. chim.itlibretexts.org The high energy content of these strained molecules provides a strong thermodynamic driving force for a wide range of chemical transformations, enabling the synthesis of diverse heterocyclic and carbocyclic systems. chim.it

The Significance of Fluorine Substitution in Strained Ring Systems

The introduction of fluorine atoms into organic molecules, particularly into strained ring systems like cyclopropanes and cyclopropenes, can dramatically alter their physical, chemical, and biological properties. rsc.orgsci-hub.se Fluorine is the most electronegative element, and its incorporation can lead to significant changes in molecular conformation, dipole moment, and metabolic stability.

In the context of medicinal chemistry, the gem-difluorocyclopropane motif has emerged as a valuable structural element. researchgate.net For instance, its incorporation into drug candidates has been shown to improve oral bioavailability and stability under acidic conditions. researchgate.net The strong electron-withdrawing nature of fluorine can also influence the reactivity of adjacent functional groups, making fluorinated cyclopropanes and cyclopropenes unique substrates for further chemical transformations. rsc.org This has led to the development of novel synthetic methodologies and the creation of new molecular scaffolds with potential applications in drug discovery and materials science. sci-hub.seresearchgate.net

Historical Overview of Difluorocyclopropene Research

The exploration of cyclopropene chemistry began in earnest around 1970, although the parent molecule was known for much longer. chim.it The synthesis of gem-difluorocyclopropanes, precursors to difluorocyclopropenes, has historically relied on the [2+1] cycloaddition of alkenes with a source of difluorocarbene. researchgate.net Classic reagents for generating difluorocarbene include sodium chlorodifluoroacetate (ClCF2COONa). researchgate.net

Over the years, milder and more efficient methods for difluorocarbene generation have been developed. The Ruppert-Prakash reagent (TMSCF3) and its analogs have gained prominence, allowing for the preparation of difluorocyclopropanes and, subsequently, difluorocyclopropenes, bearing a wider variety of functional groups. researchgate.netnsf.gov For example, a mild method utilizing trifluoromethyl trimethylsilane (B1584522) (TMSCF3) and sodium iodide has been used to cleanly synthesize difluorocyclopropenes. nsf.gov The development of scalable continuous flow processes has also addressed some of the safety concerns associated with these high-energy compounds. researchgate.net

Scope and Objectives of Current Academic Investigations

Current academic research on 1,2-difluorocycloprop-1-ene and its derivatives is focused on several key areas. A primary objective is the development of novel and efficient synthetic methods to access these strained, fluorinated building blocks. This includes exploring new difluorocarbene precursors and optimizing reaction conditions for cycloaddition reactions. researchgate.netresearchgate.net

A significant portion of research is dedicated to exploring the reactivity of difluorocyclopropenes in various chemical transformations. This includes their use in cycloaddition reactions to create novel fluorinated scaffolds for medicinal chemistry. researchgate.netchemrxiv.org For example, [3+2] cycloaddition reactions with azomethine ylides have been investigated to produce new fluorinated heterocyclic compounds. researchgate.netresearchgate.net

Furthermore, researchers are investigating the application of these compounds in the synthesis of complex molecules and natural products. The unique reactivity and stereochemical control offered by difluorocyclopropenes make them attractive intermediates in total synthesis. nsf.gov Another area of focus is the development of catalytic and stereoselective methods to access functionalized difluorocyclopropanes and related structures, which are valuable for drug design and discovery. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C3H2F2 |

| Molecular Weight | 76.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not explicitly found |

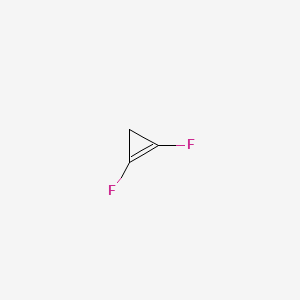

Structure

2D Structure

3D Structure

Properties

CAS No. |

111395-80-3 |

|---|---|

Molecular Formula |

C3H2F2 |

Molecular Weight |

76.04 g/mol |

IUPAC Name |

1,2-difluorocyclopropene |

InChI |

InChI=1S/C3H2F2/c4-2-1-3(2)5/h1H2 |

InChI Key |

XPIFUSSSVUOPHT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C1F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Difluorocycloprop 1 Ene and Its Derivatives

Strategies for Constructing the Difluorocyclopropene Core

The construction of the difluorocyclopropene ring system is primarily achieved through two distinct strategic approaches. The first, and most common, involves the [2+1] cycloaddition of a difluorocarbene species with an alkyne, directly forming the unsaturated three-membered ring. The second strategy relies on the functional group interconversion of a pre-existing saturated cyclopropane (B1198618) ring, typically through fluorination followed by an elimination reaction to introduce the double bond.

The [2+1] cycloaddition reaction between an alkyne and difluorocarbene (:CF2) is a powerful and direct method for synthesizing 1,2-difluorocycloprop-1-ene and its C3-substituted derivatives. In this reaction, the two pi electrons of the alkyne and the two non-bonding electrons of the carbene singlet state combine to form two new sigma bonds, yielding the cyclopropene (B1174273) product. The choice of alkyne substrate dictates the substitution pattern at the C3 position of the resulting cyclopropene. The efficiency and applicability of this method are highly dependent on the method used to generate the transient and highly reactive difluorocarbene intermediate.

Historically, the generation of difluorocarbene required harsh reaction conditions, often limiting the scope of compatible substrates. These classical methods typically rely on the thermal decomposition of stable precursors.

One of the most established methods is the thermal decarboxylation of sodium chlorodifluoroacetate. At elevated temperatures (typically >160 °C) in an aprotic solvent like diglyme, the salt eliminates carbon dioxide to form a chlorodifluoromethyl anion (-CF2Cl), which subsequently loses a chloride ion to generate difluorocarbene.

Another classical approach involves the pyrolysis of hexafluoropropylene oxide (HFPO). When heated to temperatures around 180-200 °C, HFPO undergoes cycloreversion to yield difluorocarbene and trifluoroacetyl fluoride (B91410). While effective, the high temperatures required for both methods can lead to side reactions and are incompatible with thermally sensitive alkynes.

Table 2.1.1.1: Comparison of Classical Difluorocarbene Generation Methods

| Precursor | Chemical Name | Typical Conditions | Key Disadvantages |

|---|---|---|---|

| ClCF₂COONa | Sodium Chlorodifluoroacetate | 160-200 °C, aprotic solvent (e.g., diglyme) | High temperatures, potential for side reactions, limited substrate scope. |

| HFPO | Hexafluoropropylene Oxide | 180-200 °C, gas or liquid phase | Requires high temperatures, generates corrosive byproduct (CF₃COF). |

To overcome the limitations of classical methods, significant research has focused on developing reagents that generate difluorocarbene under milder conditions. These modern reagents have expanded the utility of the [2+1] cycloaddition for synthesizing complex difluorocyclopropenes.

The Ruppert–Prakash reagent , trimethyl(trifluoromethyl)silane (TMSCF3), is a prominent example. In the presence of a catalytic amount of a nucleophilic initiator, such as a fluoride salt (e.g., TBAF) or an alkoxide, TMSCF3 transfers a trifluoromethyl group to the initiator. The resulting unstable trifluoromethyl anion (-CF3) rapidly eliminates a fluoride ion to produce difluorocarbene. This process can be conducted at or near room temperature, showing excellent functional group tolerance.

Dolbier's reagents represent another class of effective low-temperature precursors. For instance, the phosphonium (B103445) salt (bromodifluoromethyl)triphenylphosphonium bromide ([Ph3P+CF2Br]Br-) reacts with fluoride ions to generate :CF2 at mild temperatures. Organometallic precursors, such as (trimethylstannyl)difluorobromomethane (Me3SnCF2Br), also serve as effective carbene sources upon thermolysis at significantly lower temperatures (e.g., 80 °C) than classical precursors.

Table 2.1.1.2: Overview of Modern Difluorocarbene Precursors

| Reagent Name | Chemical Formula | Activation Method | Key Advantages |

|---|---|---|---|

| Ruppert–Prakash Reagent | (CH₃)₃SiCF₃ | Nucleophilic initiation (e.g., F⁻, RO⁻) | Mild conditions (0 °C to RT), high functional group tolerance, commercially available. |

| Dolbier's Reagent | [Ph₃P⁺CF₂Br]Br⁻ | Fluoride ion activation | Low temperature generation, good yields with various alkynes. |

| Ishikawa's Reagent | Me₃SnCF₂Br | Moderate thermolysis (~80 °C) | Avoids basic or nucleophilic activators, suitable for sensitive substrates. |

An alternative synthetic paradigm involves the modification of a pre-formed, saturated cyclopropane ring to introduce the requisite fluorine atoms and the carbon-carbon double bond. This multi-step approach can be advantageous when the required alkyne for a [2+1] cycloaddition is unstable or inaccessible.

This strategy begins with a polyhalogenated cyclopropane, which is then subjected to nucleophilic fluorination. For example, 1,1,2,2-tetrachlorocyclopropane, readily synthesized from the cycloaddition of dichlorocarbene (B158193) to tetrachloroethylene, can serve as a starting material. Treatment with a fluorinating agent, such as antimony trifluoride (SbF3), often catalyzed by antimony pentachloride (SbCl5), can sequentially replace chlorine atoms with fluorine. This reaction can produce a mixture of products, including the key intermediate 1,2-dichloro-1,2-difluorocyclopropane. A significant challenge of this method is controlling the regioselectivity and the degree of fluorination to maximize the yield of the desired intermediate.

Once a suitably substituted saturated cyclopropane is obtained, the final step is the introduction of the double bond via a 1,2-elimination reaction. The nature of this elimination depends on the substituents present on the cyclopropane ring.

A common and effective method is reductive dehalogenation . Starting from 1,2-dichloro-1,2-difluorocyclopropane (a mixture of isomers), treatment with an activated metal, such as zinc dust in a polar aprotic solvent like DMF, induces the elimination of both chlorine atoms. This process cleanly forms the C=C double bond, yielding this compound. This method is particularly useful as it avoids the use of strong bases that could promote ring-opening or other side reactions.

Another approach is dehydrohalogenation . This requires a cyclopropane precursor bearing a hydrogen atom and a halogen on adjacent carbons, such as 1,1,2-trifluoro-2-chlorocyclopropane. Exposure to a strong, non-nucleophilic base like potassium tert-butoxide can effect the elimination of hydrogen chloride (HCl) to generate the target difluorocyclopropene.

Table 2.1.2.2: Examples of 1,2-Elimination Reactions for Cyclopropene Synthesis

| Precursor | Elimination Type | Reagent/Conditions | Product |

|---|---|---|---|

| 1,2-Dichloro-1,2-difluorocyclopropane | Reductive Dehalogenation | Zn dust, DMF, heat | This compound |

| 1,1,2-Trifluoro-2-chlorocyclopropane | Dehydrohalogenation | KOtBu, THF | This compound |

Compound Names Mentioned

| Common/Trivial Name | IUPAC Name |

| This compound | This compound |

| Sodium chlorodifluoroacetate | Sodium 2-chloro-2,2-difluoroacetate |

| Diglyme | Bis(2-methoxyethyl) ether |

| Hexafluoropropylene oxide (HFPO) | 2,2,3-Trifluoro-3-(trifluoromethyl)oxirane |

| Trifluoroacetyl fluoride | 2,2,2-Trifluoroacetyl fluoride |

| Ruppert–Prakash reagent | Trimethyl(trifluoromethyl)silane |

| TBAF | Tetrabutylammonium fluoride |

| Dolbier's reagent | (Bromodifluoromethyl)triphenylphosphonium bromide |

| Ishikawa's Reagent | (Difluorobromomethyl)(trimethyl)stannane |

| 1,1,2,2-Tetrachlorocyclopropane | 1,1,2,2-Tetrachlorocyclopropane |

| Dichlorocarbene | Dichloromethanediyl |

| Tetrachloroethylene | 1,1,2,2-Tetrachloroethene |

| Antimony trifluoride | Antimony(III) fluoride |

| Antimony pentachloride | Antimony(V) chloride |

| 1,2-Dichloro-1,2-difluorocyclopropane | 1,2-Dichloro-1,2-difluorocyclopropane |

| Zinc dust | Zinc |

| DMF | N,N-Dimethylformamide |

| 1,1,2-Trifluoro-2-chlorocyclopropane | 1-Chloro-1,2,2-trifluorocyclopropane |

| Potassium tert-butoxide (KOtBu) | Potassium 2-methylpropan-2-olate |

| THF | Tetrahydrofuran |

Nucleophilic Fluorination of Dihalocyclopropanes

Cycloisomerization Pathways for Difluorocyclopropenes

Cycloisomerization reactions provide a powerful method for transforming difluorocyclopropenes into more complex cyclic structures. A notable strategy involves a boron-enabled cycloisomerization to produce highly substituted borylated cyclopropanes. acs.orgacs.org This method utilizes an energy transfer process to generate a triplet biradical from an alkenyl arene substrate. acs.orgacs.org

The proposed mechanism for this transformation begins with the photoexcited sensitizer (B1316253) initiating a Dexter energy transfer to the alkene starting material. acs.orgacs.org This generates a β-boryl biradical intermediate. acs.orgacs.org A subsequent 1,2-boron shift leads to the formation of a triplet 1,3-biradical. acs.orgacs.org The final borylated cyclopropane product is then formed through intersystem crossing and radical recombination. acs.orgacs.org This approach is significant as it demonstrates that a 1,2-boron migration can occur in the triplet state, enabling the formation of 1,3-biradicals which then cyclize. acs.org The resulting borylated cyclopropanes are versatile intermediates that can be further diversified. acs.orgacs.org

Table 1: Key Aspects of Boron-Enabled Cycloisomerization

| Feature | Description | Source(s) |

| Reaction Type | Boron-enabled cycloisomerization | acs.orgacs.org |

| Starting Material | Alkenyl arenes with borane (B79455) functionality | acs.orgacs.org |

| Key Process | Energy transfer to generate a triplet biradical | acs.orgacs.org |

| Key Intermediates | β-boryl biradical, triplet 1,3-biradical | acs.orgacs.org |

| Final Product | Borylated cyclopropanes | acs.orgacs.org |

| Mechanism Step | 1,2-boron shift in the triplet state | acs.org |

Transition metal-catalyzed cycloisomerization reactions are also a central theme in the synthesis of complex scaffolds from unsaturated precursors like enynes, highlighting the broader applicability of such pathways in organic synthesis. nutechtransfer.orgorganic-chemistry.org

Stereoselective Synthesis of Difluorocyclopropene Derivatives

The synthesis of stereochemically defined difluorocyclopropene derivatives is paramount for their application in fields like medicinal chemistry. nih.gov While the direct asymmetric synthesis of the this compound core is challenging, significant progress has been made in the stereoselective synthesis of its derivatives, often by functionalizing a prochiral difluorocyclopropene. researchgate.net

Asymmetric Catalysis in Difluorocyclopropenation

Asymmetric catalysis is the principal strategy for inducing enantioselectivity in the synthesis of chiral cyclopropenes. wiley-vch.de The most common approach involves the [2+1] cycloaddition between an alkyne and a metal carbene, generated from a diazo compound, using a chiral metal catalyst. wiley-vch.de

For fluorinated cyclopropanes, rhodium and zinc-based catalysts have been instrumental. nih.gov Depending on the specific substrates and the nature of the diazo reagent (acceptor-acceptor vs. donor-acceptor), different chiral rhodium catalysts have been found to be optimal. For instance, Hashimoto's Rh₂(S)-TCPTTL)₄ and Davies' Rh₂(S)-BTPCP)₄ catalysts have proven effective in providing cyclopropane derivatives with high enantioselectivities. nih.gov While these methods have been extensively developed for fluorocyclopropanes, the direct, highly enantioselective difluorocyclopropenation of alkynes remains an area of active development. nih.govwiley-vch.de Continuous-flow methods have been reported for the difluorocyclopropenation of alkynes, which could offer a practical route for their synthesis. wiley-vch.deresearchgate.net

Table 2: Chiral Catalysts in Fluorinated Cyclopropanation

| Catalyst | Catalyst Type | Application | Source(s) |

| Rh₂(S)-TCPTTL)₄ | Chiral rhodium catalyst | Asymmetric cyclopropanation | nih.gov |

| Rh₂(S)-BTPCP)₄ | Chiral rhodium catalyst | Asymmetric cyclopropanation | nih.gov |

| Chiral Dioxaborolane | Mediator for zinc carbenoids | Enantioenriched fluorocyclopropanes | nih.gov |

Kinetic Resolution Strategies for Enantiomerically Enriched Difluorocyclopropenes

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.orgiupac.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

A prominent example of this strategy applied to difluorocyclopropene derivatives is the asymmetric transfer hydrogenation of racemic gem-difluorocyclopropenyl esters. researchgate.net This reaction provides catalytic enantioselective access to disubstituted functionalized gem-difluorocyclopropanes. researchgate.net The process utilizes a Noyori–Ikariya type ruthenium(II) complex with a chiral diamine ligand to selectively hydrogenate one enantiomer of the starting material faster than the other. researchgate.net This method effectively resolves the racemic difluorocyclopropene derivative, yielding an enantioenriched product. researchgate.net

Table 3: Example of Kinetic Resolution of a Difluorocyclopropene Derivative

| Reaction | Catalyst System | Substrate | Outcome | Source(s) |

| Asymmetric Transfer Hydrogenation | (p-cymene)-ruthenium(II) complex with (N-tosyl-1,2-diphenylethylenediamine) ligand | Racemic gem-difluorocyclopropenyl esters | Enantioselective synthesis of functionalized gem-difluorocyclopropanes | researchgate.net |

This approach is part of a broader set of strategies, including enzymatic resolutions and dynamic kinetic resolutions, which are fundamental for obtaining enantiopure compounds in modern organic synthesis. wikipedia.orgnih.govsioc-journal.cn

Reactivity Profiles and Mechanistic Investigations of 1,2 Difluorocycloprop 1 Ene

Ring Strain and its Influence on Reactivity of Difluorocyclopropenes

The cyclopropene (B1174273) ring in 1,2-difluorocycloprop-1-ene possesses substantial ring strain due to the deviation of its bond angles from the ideal values for sp² and sp³ hybridized carbons. wikipedia.org The introduction of an endocyclic double bond further increases this strain by approximately 12–15 kcal/mol compared to a cyclopropane (B1198618) ring. rsc.org This high degree of ring strain is a major driving force for reactions that lead to ring-opening or ring-expansion, as these processes release the stored strain energy. wikipedia.orgrsc.org

The presence of two fluorine atoms on the double bond significantly alters the electronic properties and, consequently, the reactivity of the cyclopropene core. Fluorine's strong electron-withdrawing nature can influence the stability of intermediates and transition states in chemical reactions. rsc.org For instance, the gem-difluoro moiety can stabilize adjacent cationic centers, a property that has been exploited in various transformations. rsc.org The inherent instability of the strained ring makes difluorocyclopropenes more reactive than other less strained alkenes. chemistrysteps.com

Cycloaddition Reactions Involving Difluorocyclopropenes

The high reactivity of difluorocyclopropenes makes them excellent partners in a variety of cycloaddition reactions, enabling the rapid construction of complex molecular architectures. rsc.org These reactions often proceed with high selectivity and provide access to novel fluorinated compounds.

[4+3] Annulation Reactions with Difluorocyclopropenes

A notable application of difluorocyclopropenes is their participation in [4+3] annulation reactions to construct seven-membered rings. acs.orgresearchgate.net In these reactions, the difluorocyclopropene acts as a three-carbon synthon.

Rhodium(III) catalysis has proven effective in promoting the [4+3] annulation of N-methoxy amides with gem-difluorocyclopropenes. acs.org This method allows for the direct synthesis of seven-membered 2H-azepin-2-one frameworks. acs.orgresearchgate.net The catalytic cycle is proposed to involve a redox-neutral Rh(III)–Rh(V)–Rh(III) process. acs.org Mechanistic studies, including DFT calculations, suggest a sequence involving C-H activation, insertion of the cyclopropene, defluorinative ring-scission, and reductive elimination. acs.orgresearchgate.net

Table 1: Examples of Rhodium-Catalyzed [4+3] Annulation of N-Methoxybenzamides with a gem-Difluorocyclopropene

| Entry | N-Methoxybenzamide Substituent | Product Yield (%) |

|---|---|---|

| 1 | H | 85 |

| 2 | 4-Me | 82 |

| 3 | 4-OMe | 78 |

| 4 | 4-F | 80 |

| 5 | 4-Cl | 75 |

| 6 | 3-Me | 81 |

Data sourced from experimental findings on rhodium-catalyzed annulations. researchgate.net

The rhodium-catalyzed [4+3] annulations of difluorocyclopropenes generally exhibit high regioselectivity. acs.orgresearchgate.net In the reaction with N-methoxybenzamides, the annulation occurs at the C-H bond ortho to the amide group. acs.org The reaction is also notable for its functional group tolerance, accommodating various substituents on the aromatic ring of the amide. acs.orgresearchgate.net While the primary focus has been on regioselectivity, the formation of new stereocenters in related reactions highlights the potential for diastereoselective transformations. rsc.orgrsc.org

Rhodium-Catalyzed Annulations

[3+2] Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides

gem-Difluorocyclopropenes undergo [3+2] cycloaddition reactions with azomethine ylides to produce novel fluorine-containing 3-azabicyclo[3.1.0]hexanes. nih.gov This transformation provides access to scaffolds of pharmaceutical interest by combining the structural features of a cyclopropane ring with fluorine atoms. nih.gov The reaction proceeds by exploiting the dipolar nature of the azomethine ylide and the reactivity of the strained cyclopropene double bond. nih.gov Computational studies have been employed to understand the mechanism of these cycloadditions and to explain the formation of unexpected complex trifluorinated products in certain cases. nih.gov

Table 2: Substrate Scope of [3+2] Cycloaddition of gem-Difluorocyclopropenes with Azomethine Ylides

| Entry | gem-Difluorocyclopropene Substituent | Azomethine Ylide Precursor | Product Yield (%) |

|---|---|---|---|

| 1 | Phenyl | N-benzylglycine ethyl ester | 75 |

| 2 | 4-Chlorophenyl | N-benzylglycine ethyl ester | 72 |

| 3 | 4-Methylphenyl | N-benzylglycine ethyl ester | 80 |

| 4 | Phenyl | Sarcosine ethyl ester | 68 |

Data represents typical yields observed in these cycloaddition reactions. nih.gov

Diels-Alder Type Reactions of Difluorocyclopropenes as Dienophiles

In the context of [4+2] cycloadditions, or Diels-Alder reactions, alkenes act as dienophiles, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgsigmaaldrich.com The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com The two fluorine atoms on the double bond of this compound make it an electron-deficient and therefore potentially reactive dienophile. rsc.org

The high ring strain of the cyclopropene ring further contributes to its utility as a dienophile in Diels-Alder reactions. rsc.org The reaction leads to the formation of a difluorinated bicyclic adduct, releasing the strain of the three-membered ring. The stereochemistry of the dienophile is typically retained in the product of a Diels-Alder reaction. libretexts.org While specific examples focusing solely on this compound as a dienophile in Diels-Alder reactions are part of the broader reactivity profile of fluorinated cyclopropenes, the general principles of Diels-Alder chemistry suggest its potential in forming complex polycyclic systems. wikipedia.orgsigmaaldrich.comlibretexts.org

Ene Reactions and Potential Participation of Difluorocyclopropenes

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile), resulting in the formation of a new sigma bond and a shifted double bond. wikipedia.orgmsu.edu While classic ene reactions often require activated substrates or high temperatures, intramolecular versions can be more facile. wikipedia.orgmsu.edu

Difluorocyclopropenes can participate in transformations that are analogous to ene reactions. For instance, the strain-release Doyle-Kirmse reaction of difluorocyclopropene derivatives with metal carbenes generates an ylide intermediate. This intermediate can then undergo a rsc.orgnuph.edu.ua-sigmatropic rearrangement, which is a powerful strategy for forming carbon-carbon and carbon-sulfur bonds, to produce highly functionalized difluoro(methylene)cyclopropanes. rsc.org This process offers good diastereocontrol due to the conformational rigidity of the cyclopropene ring. rsc.org

Aromatic ene reactions, where the ene component is part of an aromatic ring, are generally rare. nih.gov However, efficient examples have been demonstrated where a thermally generated aryne acts as the enophile, reacting with a pendant alkylarene substituent (the ene) to form a dearomatized isotoluene intermediate. nih.gov This highlights the potential for even less activated C-H bonds to participate in ene-type transformations under the right conditions.

Ring-Opening Reactions of Difluorocyclopropenes

The combination of high ring strain (estimated at 42.4 kcal/mol) and the electronic effects of the two fluorine atoms makes gem-difluorocyclopropanes and their unsaturated counterparts, difluorocyclopropenes, prone to ring-opening reactions. rsc.org These transformations are synthetically valuable as they provide access to a variety of fluorinated organic molecules. researchgate.net

Proton-Mediated Ring Opening Mechanisms

The ring-opening of difluorocyclopropenes can be initiated by protonation. In the presence of acid, such as triflic acid, 2-aryloxy-1,1-difluorocyclopropanes undergo regioselective cleavage of the C-C bond distal to the CF2 group. st-andrews.ac.uknih.gov This proton-mediated process generates a corresponding oxocarbenium ion intermediate. st-andrews.ac.uknih.gov The reaction proceeds via protonation of the oxygen atom, which facilitates the ring opening. st-andrews.ac.uknih.gov Similarly, the hydrolysis of monosubstituted gem-difluorocyclopropenes in the presence of water is believed to proceed through a proton-mediated pathway, leading to the formation of cyclopropenones and acrylic acid derivatives. nuph.edu.uanuph.edu.uaresearchgate.net The mechanism involves the nucleophilic attack of water on the cyclopropene ring. nuph.edu.ua

Cleavage of Distal C-C Bonds in Difluorocyclopropene Rings

A common feature in the ring-opening reactions of gem-difluorinated cyclopropanes and cyclopropenes is the preferential cleavage of the distal C-C bond—the bond opposite the CF2 group. rsc.orgresearchgate.net The introduction of two geminal fluorine atoms alters the s- and p-character of the ring's C-C bonds, leading to a lengthening and weakening of this distal bond. rsc.org For example, in 1,1-difluorocyclopropane, the vicinal C-C bond length is 1.468 Å, while the distal C-C bond is significantly longer at 1.540 Å. nih.gov This inherent weakness directs the regioselectivity of the ring-opening process under various conditions, including proton-mediated, st-andrews.ac.uknih.gov Lewis acid-catalyzed, rsc.org and radical-mediated reactions. researchgate.net Studies on silyl-substituted gem-difluorocyclopropanes have also shown that activation of the silyl (B83357) group can lead to the cleavage of the distal C-C bond, resulting in transient acyclic intermediates. nih.gov

Formation of Reactive Intermediates (e.g., Oxocarbenium Ions, Cyclopropenones)

The ring-opening of appropriately substituted difluorocyclopropenes serves as a valuable method for generating key reactive intermediates.

Oxocarbenium Ions: As mentioned, the acid-catalyzed ring-opening of 2-aryloxy-1,1-difluorocyclopropanes proceeds through the formation of oxocarbenium ions. st-andrews.ac.uknih.gov These electrophilic intermediates are highly useful in synthesis and can be trapped by various nucleophiles. st-andrews.ac.uknih.govrsc.orgwikipedia.org For example, they readily react with nitriles in a Ritter-type reaction, which is followed by a carbocationic cyclization to produce 2-(1,1-difluoroethyl)-2H-1,3-benzoxazines. st-andrews.ac.uknih.gov Cyclopropane-substituted allylic ethers have also been shown to form oxocarbenium ions upon oxidation without cleavage of the cyclopropane ring itself. nih.gov

Cyclopropenones: The hydrolysis of this compound and its derivatives is a primary route to cyclopropenones. nuph.edu.uaacs.orgrsc.org This transformation is thought to be controlled by the formation of a cyclopropenyl cation intermediate. nuph.edu.uanuph.edu.uaresearchgate.net The stability of this cation, which can be enhanced by resonance-stabilizing substituents, influences the reaction rate. nuph.edu.uanuph.edu.uaresearchgate.net The process involves the nucleophilic attack of water, elimination of fluoride (B91410) ions, and subsequent formation of the cyclopropenone. nuph.edu.ua Under certain conditions, further transformation to acrylic acid derivatives can occur. nuph.edu.uanuph.edu.uaresearchgate.net

| Starting Material | Reagent(s) | Intermediate(s) | Final Product(s) |

| 2-Aryloxy-1,1-difluorocyclopropane | Triflic Acid, Nitrile | Oxocarbenium ion | 2-(1,1-Difluoroethyl)-2H-1,3-benzoxazine |

| Monosubstituted gem-difluorocyclopropene | Water (Hydrolysis) | Cyclopropenyl cation | Cyclopropenone, Acrylic acid derivative |

Other Significant Transformations of Difluorocyclopropene Derivatives

Beyond the reactions discussed above, difluorocyclopropene derivatives undergo other important transformations, particularly those involving the cleavage of the C-F bonds.

Defluorinative Transformations and Rearrangements

Defluorinative functionalization of gem-difluorocyclopropanes and their derivatives represents a powerful strategy for synthesizing fluorinated molecules. nih.govrsc.org These reactions often proceed via transition-metal catalysis, where the catalyst facilitates C-F bond activation. rsc.orgnih.govrsc.org

For example, palladium-catalyzed reactions of gem-difluorocyclopropanes with simple ketones can lead to either mono-fluorinated terminal alkenes or furans, with the outcome controlled by the choice of N-heterocyclic carbene (NHC) ligand. nih.govrsc.org A plausible mechanism involves the initial C-C bond activation and C-F bond cleavage to generate an allyl-Pd(II) complex. rsc.org The regioselectivity of these defluorinative alkylations can be precisely controlled. nih.govrsc.org

Rearrangements of difluorocyclopropene derivatives are also synthetically useful. The thermodynamically controlled rearrangement between gem-difluorocyclopropenes and methylene-gem-difluorocyclopropanes has been observed in the synthesis of nucleoside analogues. nih.gov Furthermore, 3,3-difluoro-1,2-diarylcyclopropenes have been developed as deoxyfluorination reagents, where they react with alcohols to form alkyl fluorides. nih.gov This transformation proceeds through intermediates like alkoxycyclopropenium cations or cyclopropenone acetals, depending on the substrate, showcasing a novel use of the difluorocyclopropene scaffold where fluorine is transferred rather than eliminated. nih.gov

| Reaction Type | Catalyst/Reagent | Substrate | Product Type |

| Defluorinative Alkylation | Pd/NHC Ligand | gem-Difluorocyclopropane, Ketone | Mono-fluorinated terminal alkene or Furan |

| Deoxyfluorination | 3,3-Difluoro-1,2-diarylcyclopropene | Alcohol | Alkyl fluoride |

| Rearrangement | Thermal/Base | Methylene-gem-difluorocyclopropane | gem-Difluorocyclopropene |

Organometallic Reactivity of Difluorocyclopropene Derivatives

The reactivity of difluorocyclopropene derivatives with organometallic reagents is largely dominated by transition-metal-catalyzed ring-opening reactions. These transformations leverage the inherent strain of the three-membered ring to generate valuable fluorinated synthons. Various metals, including palladium, rhodium, and copper, have been shown to effectively catalyze the cleavage of the cyclopropane ring, leading to the formation of fluoroallylic intermediates that can be trapped by a range of nucleophiles. rsc.orgresearchgate.net

Palladium catalysis has been a cornerstone in the study of gem-difluorocyclopropane reactivity. Pioneering work demonstrated that Pd(0) complexes can engage in oxidative addition into the C-C bond of the cyclopropane ring, followed by a β-fluoride elimination to generate a 2-fluoroallyl-palladium intermediate. This intermediate is then susceptible to attack by various nucleophiles, yielding monofluoroalkenes. researchgate.net The choice of ligands on the palladium center can be crucial in controlling the regioselectivity of these reactions. For instance, the use of a sterically hindered IHept ligand has been reported to be critical for achieving high efficiency in the ring-opening of gem-difluorocyclopropanes with malonates. rsc.org

Rhodium catalysts have also been employed, often exhibiting distinct selectivity. Rh-catalyzed reactions of gem-difluorocyclopropanes can lead to carbofluorination of alkenes, where the fluorine atom is effectively recycled through a C-F bond cleavage and reformation process. rsc.org Mechanistic studies of these Rh-catalyzed reactions suggest the involvement of an unusual outer-sphere nucleophilic substitution of an alkene onto an allyl-rhodium species. rsc.org The electronic properties of the rhodium catalyst are a key determinant in controlling the site-selectivity of these transformations. researchgate.net

More recently, copper catalysis has emerged as a powerful tool for the functionalization of difluorocyclopropenes. Copper catalysts can act as both a Lewis acid, to activate a C-F bond, and as a transition-metal catalyst to facilitate the introduction of nucleophiles. rsc.org This dual-functionality allows for novel transformations, such as the modular synthesis of fully substituted alkyl vinyl ethers from the reaction of difluorocyclopropenes with alkynes and alcohols. rsc.org

The general mechanism for these transition-metal-catalyzed ring-opening reactions can be summarized in the interactive table below.

| Catalyst System | Proposed Intermediate | Key Mechanistic Steps | Typical Products |

| Palladium(0) | 2-Fluoroallyl-Pd complex | Oxidative C-C bond addition, β-Fluoride elimination, Nucleophilic attack | Monofluoroalkenes, 2-Fluoroallylic sulfones researchgate.net |

| Rhodium(I) | Allyl-Rh complex | C-C bond cleavage, Outer-sphere nucleophilic substitution, C-F bond reformation | Secondary/tertiary fluorides, gem-Difluorides rsc.org |

| Copper(I) | Cyclopropenyl ether (postulated) | Lewis acid activation of C-F bond, Nucleophilic attack, Ring-opening | Substituted alkyl vinyl ethers rsc.org |

| Nickel(0) | Ni(II)-fluoroallyl complex | Oxidative addition, Reductive elimination | Arylated 2-fluoroallylic scaffolds researchgate.net |

Nucleophilic Attack and Substitution Pathways on the Difluorocyclopropene Ring

The electron-deficient nature of the this compound ring, a consequence of the inductive effect of the two fluorine atoms, renders it susceptible to nucleophilic attack. The course of the reaction—whether it proceeds via addition to the double bond, ring-opening, or substitution—is highly dependent on the nature of the nucleophile and the specific substitution pattern of the cyclopropene derivative.

Studies on related gem-difluorocyclopropyl systems provide significant insight into these pathways. For instance, the reaction of gem-difluorocyclopropyl ketones with thiolate nucleophiles leads to a regioselective cleavage of the distal C-C bond (the bond opposite the CF2 group). beilstein-journals.org This process is believed to proceed through a difluoroenolate intermediate, which subsequently undergoes elimination and substitution of fluoride. beilstein-journals.org

In the case of difluoro(methylene)cyclopropanes, investigations into nucleophilic addition have shown varied outcomes. cas.cn While nucleophiles like ethanol, phenolate, and thiophenolate resulted in simple addition products across the double bond, stronger nucleophiles or different reaction conditions can favor ring-opening pathways. The stability of the difluorocyclopropane ring in these systems is notable, though it can be cleaved under specific circumstances, such as through the formation of an α-carbanion intermediate. beilstein-journals.orgcas.cn

The primary modes of nucleophilic interaction with difluorocyclopropene derivatives can be categorized as follows:

Addition to the C=C Double Bond: Weaker nucleophiles may add across the double bond, preserving the cyclopropane ring. This pathway is competitive and its favorability depends on the reaction conditions and the stability of the resulting adduct. cas.cn

Ring-Opening via Attack at Carbon: Nucleophilic attack at one of the vinylic carbons can induce ring-opening. The high ring strain and the electronic influence of the fluorine atoms facilitate the cleavage of a C-C bond. The regioselectivity of this cleavage is a key aspect of these reactions. beilstein-journals.org

Substitution of Fluorine (SNAr-type): Although less common for vinylic fluorides compared to activated aryl fluorides, a nucleophilic aromatic-type substitution (SNAr) mechanism is conceivable. This would involve the addition of a nucleophile to the double bond to form a stabilized carbanionic intermediate (a "Meisenheimer-like" complex), followed by the elimination of a fluoride ion. masterorganicchemistry.com The presence of two fluorine atoms would activate the double bond towards such an attack. For this pathway to be efficient, the intermediate carbanion must be sufficiently stabilized.

A summary of potential nucleophilic pathways is presented in the table below.

| Pathway | Description | Governing Factors | Potential Products |

| Nucleophilic Addition | The nucleophile adds across the C=C double bond, saturating it. | Nucleophile strength, stability of the cyclopropane ring. | Substituted difluorocyclopropanes. cas.cn |

| Nucleophilic Ring-Opening | Attack by a nucleophile leads to the cleavage of a C-C bond in the ring. | Ring strain, electronic stabilization of intermediates, nucleophile type. | Acyclic fluorinated compounds. beilstein-journals.org |

| Addition-Elimination (SNAr-type) | A two-step process involving nucleophilic addition to form an intermediate, followed by elimination of a fluoride ion. | Leaving group ability of fluoride, stability of the carbanionic intermediate. | Monofluorinated cyclopropene derivatives. masterorganicchemistry.com |

Advanced Spectroscopic Characterization in 1,2 Difluorocycloprop 1 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of 1,2-difluorocycloprop-1-ene and its derivatives, offering granular detail about the molecular structure.

Table 1: Representative ¹H NMR Data

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (Difluoromethyl)(1-phenylethyl)sulfane | CH | 6.77 | t | 56.3 |

| (2-chlorobenzyl)(difluoromethyl)sulfane | CH | 6.81 | t | 56.3 |

| 1-(3,3-difluorocycloprop-1-en-1-yl)-4-((1s,4r)-4-propylcyclohexyl)benzene | CH (cyclopropene) | 7.36 | t | 1.6 |

Data sourced from a study on difluoromethylation and gem-difluorocyclopropenation. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. udel.edu Each unique carbon atom in a molecule typically gives rise to a distinct signal, revealing the number of different carbon environments. udel.edu The chemical shift of a ¹³C signal is indicative of the carbon's hybridization state (sp³, sp², sp) and the electronegativity of the atoms attached to it. udel.edu In fluorinated compounds like this compound, the strong coupling between carbon and fluorine atoms (¹J-CF, ²J-CF, etc.) can lead to complex splitting patterns in proton-decoupled ¹³C spectra, providing valuable structural information. magritek.com The use of simultaneous proton and fluorine decoupling techniques can simplify these spectra, resulting in a single peak for each carbon environment. magritek.com

Table 2: Illustrative ¹³C NMR Data

| Compound | Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (Difluoromethyl)(1-phenylethyl)sulfane | CF₂H | 120.60 | t | 272.8 |

| (2-chlorobenzyl)(difluoromethyl)sulfane | CF₂H | 120.29 | t | 273.5 |

| 4-(Difluoromethoxy)-N,N-dimethylaniline | CF₂H | 113.12 | t | 255.2 |

Data from research on difluoromethylation. rsc.org

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for studying fluorinated organic molecules. wikipedia.org Due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, ¹⁹F NMR provides clear and well-resolved spectra. wikipedia.orghuji.ac.il The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, making it a powerful probe of molecular structure. biophysics.org Coupling between different fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen atoms (¹⁹F-¹H coupling) provides valuable information about the connectivity and spatial relationships of these atoms within the molecule. wikipedia.orghuji.ac.il These coupling constants are often larger than proton-proton couplings and can be observed over several bonds. wikipedia.org

Table 3: Example ¹⁹F NMR Data

| Compound | Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (Difluoromethyl)(1-phenylethyl)sulfane | CF₂ | -92.78 | d | 56.3 |

| (2-chlorobenzyl)(difluoromethyl)sulfane | CF₂ | -93.90 | d | 56.3 |

| 4-(Difluoromethoxy)-N,N-dimethylaniline | CF₂ | -90.90 | d | 72.0 |

Data derived from a study on difluoromethylation reactions. rsc.org

13C NMR Investigations of Carbon Frameworks

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. uni-saarland.de In the analysis of this compound and its derivatives, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. msu.edu The loss of specific neutral fragments from the molecular ion can help to identify different structural motifs within the molecule. uni-saarland.de

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Formula | Calculated Mass [M]+ | Found Mass [M]+ |

| (Difluoromethyl)(1-phenylethyl)sulfane | C₉H₁₀F₂S | 188.0471 | 188.0475 |

| (2-chlorobenzyl)(difluoromethyl)sulfane | C₈H₇ClF₂S | 207.9925 | 207.9927 |

Data obtained from difluoromethylation studies. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. specac.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique "fingerprint" spectrum. specac.com In the context of this compound research, IR spectroscopy can be used to identify key vibrational modes, such as the C=C stretching of the cyclopropene (B1174273) ring and the C-F stretching vibrations. libretexts.org The presence or absence of specific absorption bands can confirm the formation of a desired product or the consumption of a starting material, making it a valuable technique for monitoring the progress of a chemical reaction. libretexts.org

Table 5: Characteristic Infrared Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |

| C=C (alkene) | 1680-1640 | Stretch |

| C-F | 1400-1000 | Stretch |

| C-H (sp²) | 3100-3000 | Stretch |

| Carbonyl (C=O) | 1780-1650 | Stretch |

General absorption ranges for common functional groups. libretexts.orgmsu.edu

X-ray Crystallography for Absolute Configuration and Structural Confirmation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which reveals the positions of all the atoms in space. mit.edu For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry by analyzing the anomalous scattering of the X-rays. wikipedia.org The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute structure. wikipedia.org In the study of this compound derivatives, X-ray crystallography provides unambiguous confirmation of the molecular structure and stereochemistry. doi.org

Computational and Theoretical Studies on 1,2 Difluorocycloprop 1 Ene

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. koyauniversity.org It is frequently employed to predict the geometries and electronic properties of molecules like 1,2-difluorocycloprop-1-ene and its derivatives. DFT calculations, for instance, have been used to study the electronic and geometric structures of various fluorinated cyclopropene (B1174273) derivatives. researchgate.net These studies often involve geometry optimizations and the computation of harmonic vibrations to predict stable structures and their infrared spectra. ijcce.ac.ir

The transition state is a critical concept in chemical reactivity, representing the highest energy point on the reaction pathway between reactants and products. researchgate.net DFT calculations are instrumental in locating and characterizing transition state structures, providing insights into the feasibility and mechanism of a reaction. For reactions involving difluorocyclopropenes, such as cycloadditions, DFT can be used to model the transition states. For example, in the Diels-Alder reaction of fluorinated cyclopropene derivatives, computational studies have identified transition state structures and have been used to understand the stability of different isomeric transition states. researchgate.net In cycloaddition reactions of strained cyclic alkenes, transition-state calculations have been performed at various levels of theory, such as B97D/6–311+G(d,p), to determine the activation barriers. nih.gov These calculations often verify that a true transition state has been found by identifying a single imaginary frequency in the Hessian matrix, which corresponds to the motion along the reaction coordinate. koyauniversity.org

For instance, in the [2+2] cycloaddition of ene–ketenes, DFT calculations have shown that the reactions are concerted processes and have been used to model the transition states leading to different regioisomers. pku.edu.cn The relative energies of these transition states, as calculated by DFT, can successfully predict the experimentally observed product distribution.

Reaction coordinate analysis involves mapping the energetic landscape along the path of a chemical reaction. This analysis helps in understanding the mechanism of a reaction by identifying intermediates and transition states. uci.edu For reactions of this compound, the reaction coordinate could be defined by the change in distances of forming and breaking bonds. nih.gov By performing Intrinsic Reaction Coordinate (IRC) calculations, chemists can verify that a calculated transition state connects the reactants and the desired products. koyauniversity.org

A distortion/interaction model, also known as the activation strain model, is a powerful tool used in reaction coordinate analysis. semanticscholar.org This model deconstructs the energy along the reaction coordinate into two components: the distortion energy, which is the energy required to deform the reactants into their transition state geometries, and the interaction energy, which is the actual energy of interaction between the distorted reactants. nih.gov This analysis has been successfully applied to understand the reactivity in cycloaddition reactions of strained alkenes, revealing that the high reactivity is often due to a smaller distortion energy required to reach the transition state. nih.gov

Molecular Orbital (MO) theory provides a detailed picture of bonding and electronic structure in molecules. huntresearchgroup.org.uk The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species is crucial in determining the feasibility and outcome of many chemical reactions, particularly pericyclic reactions like cycloadditions. imperial.ac.uk A smaller HOMO-LUMO gap generally indicates a more favorable interaction and a more facile reaction. nih.gov

In the context of this compound, the fluorine substituents are expected to lower the energy of both the HOMO and LUMO compared to the parent cyclopropene. The specific nature of these interactions, including the HOMO-LUMO gap, can be precisely calculated using DFT. nih.gov For example, in the cycloaddition of cyclopropene derivatives with ortho-quinones, DFT calculations showed that substituents that lowered the HOMO energy, thereby increasing the HOMO-LUMO gap, led to a higher activation energy for the reaction. nih.gov

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, can also play a role in the stability and reactivity of this compound. The presence of fluorine atoms can introduce interesting hyperconjugative effects that can be analyzed using computational methods.

Below is a table summarizing typical data obtained from MO analysis:

| Property | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. |

Reaction Coordinate Analysis

Theoretical Investigations of Ring Strain and Energetics

Cyclopropenes are highly strained molecules due to the significant deviation of their bond angles from the ideal values. wikipedia.org This ring strain is a major driving force for many of their reactions. The strain energy of a cyclic molecule can be defined as the difference in energy between the actual molecule and a hypothetical strain-free reference compound. numberanalytics.com

Theoretical methods, particularly ab initio and DFT calculations, are essential for quantifying the ring strain energy. nih.gov The strain energy of cyclopropene itself is high, and the introduction of substituents can further modulate this value. nih.gov For this compound, the fluorine atoms are expected to influence the ring strain. Computational studies can precisely calculate this effect by comparing the heat of formation of the molecule with that of appropriate acyclic reference compounds. libretexts.org

A recent development in this area is the use of machine learning models, trained on large datasets of quantum mechanical calculations, to predict ring strain energies quickly and accurately. chemrxiv.org These methods make ring strain a more accessible parameter for understanding and predicting reactivity. chemrxiv.org

The following table shows representative ring strain energies for some small cyclic hydrocarbons:

| Compound | Ring Strain Energy (kcal/mol) |

| Cyclopropane (B1198618) | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopropene | 54.1 nih.gov |

| Cyclobutene | 30.1 |

Note: These are approximate values and can vary slightly depending on the computational method used.

Conformational Analysis of Difluorocyclopropene Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. pressbooks.pub While the rigid three-membered ring of this compound itself has limited conformational flexibility, the substituents attached to the ring can adopt different conformations, which can influence the molecule's properties and reactivity.

For derivatives of this compound, computational methods can be used to perform a systematic search for different conformers and calculate their relative energies. This is particularly important for understanding the behavior of larger molecules containing the difluorocyclopropene moiety. The principles of conformational analysis, such as identifying steric and electrostatic interactions, are key to predicting the most stable conformers. libretexts.org For example, in substituted cyclohexanes, substituents generally prefer to occupy the equatorial position to minimize steric interactions. libretexts.org Similar principles, albeit in a different geometric context, would apply to derivatives of this compound.

Prediction of Regioselectivity and Stereoselectivity

In many chemical reactions, there is more than one possible product. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. nih.gov Computational chemistry has become a powerful tool for predicting both the regioselectivity and stereoselectivity of chemical reactions. chemrxiv.org

For reactions involving this compound, such as cycloadditions, DFT calculations can be used to model the transition states leading to different regioisomeric and stereoisomeric products. mdpi.com The relative energies of these transition states can then be used to predict the major product of the reaction. researchgate.net For example, in the Diels-Alder reaction of trifluoroethylene (B1203016) with furan, DFT calculations have shown that the transition state leading to the exo product is lower in energy than that leading to the endo product, correctly predicting the observed stereoselectivity. koyauniversity.org

Various computational models and descriptors, such as Fukui indices and local electrophilicity, can also be used to predict regioselectivity in polar reactions. mdpi.com Machine learning models are also emerging as a promising approach for predicting regioselectivity in complex organic reactions. nih.gov

Applications of 1,2 Difluorocycloprop 1 Ene in Complex Organic Synthesis

Difluorocyclopropenes as Versatile Synthons for Fluorinated Molecules

gem-Difluorocyclopropenes are highly effective synthons for introducing fluorine into organic molecules. researchgate.netresearchgate.net Their utility stems from their ability to act as precursors to a variety of fluorinated compounds through controlled ring-opening and functionalization reactions. researchgate.net The presence of the two fluorine atoms on the same carbon atom (a gem-difluoro group) imparts unique chemical and physical properties to the resulting molecules, which is highly desirable in pharmaceuticals, agrochemicals, and materials science. researchgate.net

One of the key applications of gem-difluorocyclopropenes is in the synthesis of monofluorinated compounds. For instance, they can serve as β-monofluorinated three-sp2 carbon sources in transition-metal-catalyzed reactions. acs.org A notable example is the Cp*Rh(III)-catalyzed [4+3] annulation, where gem-difluorocyclopropenes react with benzamides to form fluorinated seven-membered rings. researchgate.netacs.org This reaction proceeds through a redox-neutral pathway involving C-H activation and cleavage of a C-F bond, demonstrating the versatility of this synthon in complex bond-forming events. acs.org

The reactivity of gem-difluorocyclopropenes can be tuned by the substituents on the double bond. This allows for a range of transformations, leading to diverse fluorinated products. For example, they can be used to synthesize fluorinated heterocyclic frameworks, such as cyclopropapyrazolopyridines and indolizines, through chemodivergent pathways. researchgate.net

Table 1: Examples of Fluorinated Molecules Synthesized from Difluorocyclopropenes

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| gem-Difluorocyclopropene | Cp*Rh(III) | Fluorinated seven-membered ring | researchgate.netacs.org |

| gem-Difluorocyclopropene | Pyridine N-oxides | Fluorinated pyridones | |

| gem-Difluorocyclopropene | Nitrones | Fluorinated isoxazolidines |

Role in Construction of Novel Cyclic and Polycyclic Scaffolds

The inherent ring strain of the cyclopropene (B1174273) core makes 1,2-difluorocycloprop-1-ene an excellent substrate for ring-opening and cycloaddition reactions, enabling the construction of a wide array of cyclic and polycyclic systems. nih.govfrontiersin.org These reactions often proceed with high stereoselectivity, providing access to complex three-dimensional structures that are of significant interest in medicinal chemistry and natural product synthesis. nih.govfrontiersin.org

One powerful strategy involves the formal [4+3] cycloaddition of gem-difluorocyclopropenes with dienes. This approach has been successfully employed to synthesize seven-membered carbocycles, a structural motif present in numerous biologically active compounds. The reaction is often catalyzed by transition metals, which allows for control over the regioselectivity and enantioselectivity of the transformation.

Furthermore, the ring-opening of gem-difluorocyclopropanes, derived from their cyclopropene precursors, can be triggered by various reagents to generate fluorinated acyclic building blocks. These intermediates can then undergo subsequent cyclization reactions to afford a diverse range of heterocyclic and carbocyclic scaffolds. For example, palladium-catalyzed ring-opening cross-coupling reactions of gem-difluorocyclopropanes have been developed to synthesize fluorinated alkenes, which are valuable precursors for further synthetic manipulations. bohrium.com

The ability to construct intricate polycyclic frameworks is a testament to the synthetic utility of difluorocyclopropenes. nih.govfrontiersin.org These reactions often proceed through cascade sequences, where a single synthetic operation leads to the formation of multiple rings. Such strategies are highly efficient and atom-economical, aligning with the principles of modern green chemistry.

Difluorocyclopropene Derivatives as Reagents in Deoxyfluorination Reactions

A significant application of this compound derivatives is their use as deoxyfluorination reagents. researcher.life Deoxyfluorination is a crucial transformation in organic synthesis that involves the replacement of a hydroxyl group with a fluorine atom. chinesechemsoc.org This reaction is widely used in the synthesis of fluorinated pharmaceuticals and agrochemicals, as the introduction of fluorine can dramatically alter the biological activity of a molecule.

Specifically, 3,3-difluoro-1,2-diarylcyclopropenes, often referred to as CpFluors, have emerged as effective reagents for the deoxyfluorination of alcohols and carboxylic acids. researcher.lifeacs.orgresearchgate.net The reaction is believed to proceed through the formation of a cyclopropenium cation intermediate, which is then attacked by a fluoride (B91410) ion. researcher.liferesearchgate.net The use of these all-carbon based reagents offers an alternative to traditional sulfur-based (e.g., DAST) and other fluorinating agents, which can sometimes be hazardous or have limited functional group tolerance. researcher.lifechinesechemsoc.org

The reactivity of CpFluors can be modulated by the electronic nature of the aryl substituents on the cyclopropene ring. researcher.life Electron-rich aryl groups tend to facilitate the deoxyfluorination of alcohols with higher efficiency. researcher.life This tunability allows for the selective fluorination of different types of alcohols and diols. researcher.life For example, the selective monofluorination of 1,2- and 1,3-diols can be achieved, proceeding through a cyclopropenone acetal (B89532) intermediate. researcher.life

Table 2: Deoxyfluorination of Alcohols and Carboxylic Acids using CpFluor

| Substrate | Product | Key Features | Reference |

| Primary and Secondary Alcohols | Alkyl Fluorides | Tunable reactivity based on aryl substituents. | researcher.life |

| Carboxylic Acids | Acyl Fluorides | Neutral reaction conditions, one-pot amidation possible. | acs.orgresearchgate.net |

| 1,2- and 1,3-Diols | Monofluorinated Diols | Selective monofluorination. | researcher.life |

Design and Synthesis of Advanced Building Blocks for Chemical Biology and Materials Science

The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for the design and synthesis of advanced materials and probes for chemical biology. nih.govfluorochem.co.uk The introduction of the difluorocyclopropyl motif can influence a molecule's conformation, lipophilicity, and metabolic stability, properties that are critical in the development of new drugs and functional materials.

In chemical biology, fluorinated building blocks are used to create probes for imaging and studying biological processes. The fluorine atoms can serve as reporters for ¹⁹F NMR spectroscopy, a powerful tool for in vitro and in vivo studies. The synthesis of complex molecules containing the difluorocyclopropane unit allows for the development of novel probes with tailored properties.

In materials science, the incorporation of fluorinated motifs can lead to materials with enhanced thermal stability, unique electronic properties, and desirable surface characteristics. The ability to construct complex polycyclic scaffolds from difluorocyclopropenes opens up possibilities for creating novel organic electronic materials, polymers, and liquid crystals. The development of synthetic methods to access these building blocks is crucial for advancing these fields. fluorochem.co.uk

The versatility of this compound as a synthon allows for the creation of a diverse library of fluorinated compounds. These compounds can then be screened for various applications, accelerating the discovery of new molecules with valuable properties for both chemical biology and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.